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Compound of Interest

Compound Name: ZINC4497834

Cat. No.: B15566663 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive in silico analysis of the Absorption, Distribution,

Metabolism, Excretion, and Toxicity (ADMET) profile of the compound ZINC4497834. The

predictions have been generated using a consensus approach, leveraging multiple well-

established computational models to provide a robust evaluation of the compound's potential

as a drug candidate.

Physicochemical Properties
The fundamental physicochemical properties of a compound are critical determinants of its

pharmacokinetic behavior. These properties for ZINC4497834 were predicted using the

SwissADME web server.

Property Predicted Value Reference

Molecular Formula C17H22N2O5S2 SwissADME

Molecular Weight 414.50 g/mol SwissADME

LogP (Consensus) 2.65 SwissADME

Water Solubility (LogS) -3.58 SwissADME

Topological Polar Surface Area

(TPSA)
128.14 Å² SwissADME
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Pharmacokinetic Profile (ADME)
Absorption
The absorption of a drug is a key factor in its bioavailability. The following table summarizes the

predicted absorption properties of ZINC4497834.

Parameter
Predicted
Value/Classification

Prediction Tool

Human Intestinal Absorption High admetSAR 2.0

Caco-2 Permeability (logPapp) 0.96 pkCSM

P-glycoprotein Substrate No SwissADME, admetSAR 2.0

P-glycoprotein Inhibitor No pkCSM

Distribution
The distribution of a drug throughout the body influences its efficacy and potential for off-target

effects.

Parameter
Predicted
Value/Classification

Prediction Tool

Volume of Distribution (VDss,

log L/kg)
-0.154 pkCSM

Blood-Brain Barrier (BBB)

Permeability
Low admetSAR 2.0, pkCSM

CNS Permeability No SwissADME

Plasma Protein Binding High (>90%) pkCSM

Metabolism
Drug metabolism is a critical process that affects the clearance and potential for drug-drug

interactions.
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Parameter
Predicted
Value/Classification

Prediction Tool

CYP1A2 Inhibitor No SwissADME, pkCSM

CYP2C19 Inhibitor Yes SwissADME, pkCSM

CYP2C9 Inhibitor Yes SwissADME, pkCSM

CYP2D6 Inhibitor No SwissADME, pkCSM

CYP3A4 Inhibitor No SwissADME, pkCSM

CYP1A2 Substrate No pkCSM

CYP2C19 Substrate No pkCSM

CYP2C9 Substrate Yes pkCSM

CYP2D6 Substrate No pkCSM

CYP3A4 Substrate Yes pkCSM

Excretion
The route and rate of excretion are important for determining the dosing regimen.

Parameter
Predicted
Value/Classification

Prediction Tool

Total Clearance (log ml/min/kg) 0.355 pkCSM

Renal OCT2 Substrate No pkCSM

Toxicity Profile
Early assessment of potential toxicity is crucial in drug development to minimize the risk of

adverse effects.
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Endpoint
Predicted
Value/Classification

Prediction Tool

AMES Toxicity Non-mutagenic admetSAR 2.0, pkCSM

Carcinogenicity Non-carcinogen admetSAR 2.0

hERG I Inhibitor No pkCSM

hERG II Inhibitor No pkCSM

Hepatotoxicity Yes pkCSM

Skin Sensitisation No pkCSM

Minnow Toxicity (log mM) -0.635 pkCSM

Experimental Protocols
The ADMET profile of ZINC4497834 was generated using the following publicly accessible in

silico tools. The methodologies employed by these platforms are based on quantitative

structure-activity relationship (QSAR) models and machine learning algorithms trained on large

datasets of experimental data.

SwissADME: This web tool provides predictions for physicochemical properties,

pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[1] The predictions are

based on a combination of established computational methods and in-house developed

models. For example, the consensus LogP is an average of multiple predictive models.

admetSAR 2.0: This platform is a comprehensive source for ADMET property prediction. It

utilizes a large curated database of chemical structures and their corresponding

experimental ADMET data to build predictive models.[2][3][4] The models are developed

using various machine learning algorithms, including support vector machines and k-nearest

neighbors.

pkCSM: This tool uses a novel approach based on graph-based signatures to develop

predictive models for pharmacokinetic and toxicity properties. These signatures encode the

structural and physicochemical information of a molecule, which is then used to train

machine learning models to predict various ADMET endpoints.
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Visualizations
The following diagrams illustrate key aspects of the in silico ADMET prediction workflow and

relevant biological pathways.
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In silico ADMET prediction workflow for ZINC4497834.
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Predicted metabolic pathway for ZINC4497834.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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